2-Debenzoyl-2-pentenoyldocetaxel
Description
2-Debenzoyl-2-pentenoyldocetaxel (CAS: 1412898-66-8), also referred to as Docetaxel Impurity A, is a structural analog of docetaxel, a widely used chemotherapeutic agent. Its molecular formula is C₄₁H₅₅NO₁₄, with a molecular weight of 785.87 g/mol . This compound is primarily utilized as a reference standard or Active Pharmaceutical Ingredient (API) impurity in regulatory contexts, including compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines . Its role is critical in quality control during drug manufacturing, ensuring the identification and quantification of impurities in docetaxel formulations.
Structurally, it differs from docetaxel by the replacement of the benzoyl group at the C-2 position with a pentenoyl moiety (Figure 1).
Properties
Molecular Formula |
C41H55NO14 |
|---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C41H55NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h10,12-16,24-26,29-32,34,44,46-47,51H,1,11,17-20H2,2-9H3,(H,42,50)/t24-,25-,26?,29?,30-,31+,32-,34-,39+,40?,41?/m0/s1 |
InChI Key |
YATCJQWNKUIXRR-JQQJPMTNSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C(=O)[C@@]3([C@H](CC4C([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents like chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation . Industrial production methods are similar but scaled up to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Debenzoyl-2-pentenoyldocetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Debenzoyl-2-pentenoyldocetaxel has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is studied for its biological activity and potential as a therapeutic agent.
Medicine: It is explored for its anti-cancer properties and potential use in chemotherapy.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel is similar to that of docetaxel. It disrupts the microtubule structures in cancer cells, preventing their normal function and inhibiting cell division. This disruption leads to cell cycle arrest and apoptosis, thereby slowing down or stopping the growth and spread of cancer cells .
Comparison with Similar Compounds
Key Findings:
Structural Variations: Unlike docetaxel, 2-Debenzoyl-2-pentenoyldocetaxel lacks the aromatic benzoyl group, which may reduce its binding affinity to β-tubulin, a target for taxane-class drugs. Docetaxel-d5, a deuterated analog, retains the parent structure but includes isotopic labeling for use in mass spectrometry-based quantification, enhancing analytical precision .
Regulatory Roles: 2-Debenzoyl-2-pentenoyldocetaxel is classified as a process-related impurity, arising during docetaxel synthesis or degradation. In contrast, Docetaxel EP Impurity G is linked to specific synthesis intermediates or side reactions .
Functional Implications: While docetaxel itself exhibits potent antimitotic activity, structural analogs like 2-Debenzoyl-2-pentenoyldocetaxel are typically pharmacologically inactive. Their primary utility lies in analytical validation rather than therapeutic applications .
Notes on Limitations and Further Research
- The provided evidence lacks detailed pharmacokinetic or toxicity data for 2-Debenzoyl-2-pentenoyldocetaxel, limiting direct comparisons of bioactivity.
- Structural annotations for impurities (e.g., Docetaxel Impurity 9) are speculative due to insufficient disclosure in available sources .
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